molecular formula C16H23N3O B2430188 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1448130-98-0

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2430188
CAS RN: 1448130-98-0
M. Wt: 273.38
InChI Key: PQTAOYLNMXWLKP-UHFFFAOYSA-N
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Description

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound with the linear formula C9 H15 N3 . 2 Cl H . It has a molecular weight of 238.16 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been achieved by adopting a conventional method from cyclic β-keto esters . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . This indicates the presence of a methyl group attached to an indazole ring, which is further attached to a cyclohexene carboxamide group.


Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps . The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yields cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 238.16 . The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H .

Scientific Research Applications

Antiviral Activity

Indazole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example is Ethyl 1H-indole-3-carboxylates, which showed anti-viral activity in Huh-7.5 cells .

Anti-inflammatory Activity

A novel indazolane derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to that of phenylbutazone . Other indazole derivatives also showed weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice .

Anticancer Activity

Indazole derivatives have been found to possess anticancer properties . The specific mechanisms and targets of these compounds in cancer cells are still under investigation.

Anti-HIV Activity

Indazole derivatives have shown potential as anti-HIV agents . These compounds can inhibit the replication of the HIV virus, making them potential candidates for the development of new anti-HIV drugs.

Antioxidant Activity

Indazole derivatives have demonstrated antioxidant activity . They can neutralize harmful free radicals in the body, which can help prevent various diseases and slow down the aging process.

Antimicrobial Activity

Indazole derivatives have shown antimicrobial activity against a variety of pathogens . This makes them potential candidates for the development of new antimicrobial drugs.

Antitubercular Activity

Indazole derivatives have shown potential as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Antidiabetic Activity

Indazole derivatives have shown potential as antidiabetic agents . They can help regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs.

Future Directions

Indazole and its derivatives have shown a wide variety of medicinal applications . Given the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . Therefore, “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide”, being an indazole derivative, could also be a potential candidate for future research in medicinal chemistry.

properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h2-3,12H,4-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTAOYLNMXWLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide

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